Antimony tin oxide

Descripción general

Descripción

Antimony tin oxide, also known as antimony-doped tin oxide, is a composite material that combines the properties of antimony and tin oxides. This compound is widely recognized for its excellent electrical conductivity, optical transparency, and chemical stability. It is commonly used in various applications, including transparent conductive coatings, antistatic coatings, and as a catalyst in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Antimony tin oxide can be synthesized through several methods, including hydrothermal synthesis, sol-gel processes, and chemical vapor deposition. One common method involves the hydrothermal synthesis, where tin chloride and antimony chloride are dissolved in a mixture of ethanol and distilled water. The solution is then heated under pressure to form this compound nanoparticles .

Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method. This involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the final product. Another industrial method is chemical vapor deposition, where gaseous precursors are reacted at high temperatures to form a thin film of this compound on a substrate .

Análisis De Reacciones Químicas

Types of Reactions: Antimony tin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions.

Common Reagents and Conditions: In oxidation reactions, this compound can act as a catalyst in the presence of oxygen or other oxidizing agents. For example, it can catalyze the oxidation of organic compounds in the presence of hydrogen peroxide. In reduction reactions, it can be reduced by hydrogen gas at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in the oxidation of organic compounds, the products can include carbon dioxide and water .

Aplicaciones Científicas De Investigación

Electrical Applications

Transparent Conducting Electrodes

ATO is widely used as a transparent conducting oxide in devices such as solar cells and flat-panel displays. Its ability to transmit visible light while conducting electricity makes it an ideal candidate for these applications.

- Solar Cells : ATO thin films serve as effective electrodes, enhancing the efficiency of solar cells. Studies indicate that ATO can achieve resistivity values as low as at optimal doping levels, which significantly improves charge carrier density and mobility .

| Application | Material Used | Key Property | Performance Metric |

|---|---|---|---|

| Solar Cells | ATO Thin Films | High electrical conductivity | Resistivity: |

| Flat Panel Displays | ATO Coatings | Transparency in visible range | High optical transmission |

Photocatalytic Applications

ATO nanoparticles exhibit excellent photocatalytic activity, making them suitable for environmental remediation.

- Dye Degradation : Research shows that ATO nanoparticles can degrade rhodamine dye with an efficiency of up to 88% within 240 minutes under UV light irradiation, demonstrating their potential for wastewater treatment applications .

Antibacterial and Antibiofilm Properties

ATO has been investigated for its antibacterial properties against various pathogens.

- Inhibition of Biofilm Formation : Studies indicate that ATO nanoparticles significantly inhibit biofilm formation by Escherichia coli and Staphylococcus aureus, suggesting their utility in medical applications to control infections .

| Pathogen | Concentration (mg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| E. coli | 1 | Significant |

| S. aureus | 1 | Significant |

Energy Storage Devices

ATO is also utilized in supercapacitors due to its high specific capacitance and energy density.

- Supercapacitor Performance : ATO nanoparticles have demonstrated promising electrochemical properties, making them suitable for energy storage applications. The specific capacitance values achieved are indicative of their effectiveness in this domain .

Optoelectronic Devices

The unique optical properties of ATO make it a valuable material for optoelectronic applications.

- Heat Reflection Coatings : ATO's ability to reflect infrared light while remaining transparent in the visible spectrum allows its use in heat mirrors and energy-efficient window coatings .

Case Study 1: Photocatalytic Degradation of Dyes

A study evaluated the photocatalytic efficiency of ATO nanoparticles in degrading organic dyes from wastewater. The results showed that under UV light, ATO achieved an impressive degradation rate, highlighting its potential for environmental cleanup technologies.

Case Study 2: Antibacterial Efficacy Against UPEC

Research focused on the antibiofilm effects of ATO against uropathogenic E. coli. The findings indicated that ATO not only inhibited biofilm formation but also downregulated virulence genes, suggesting its application in biomedical fields to combat urinary tract infections .

Mecanismo De Acción

Antimony tin oxide is often compared with other transparent conductive oxides, such as indium tin oxide and fluorine-doped tin oxide. While indium tin oxide is widely used for its excellent electrical conductivity and transparency, this compound offers a more cost-effective and environmentally friendly alternative. Fluorine-doped tin oxide also provides good conductivity and transparency but may not be as chemically stable as this compound .

Comparación Con Compuestos Similares

- Indium tin oxide

- Fluorine-doped tin oxide

- Zinc oxide

- Aluminum-doped zinc oxide

Antimony tin oxide stands out due to its unique combination of electrical conductivity, optical transparency, and chemical stability, making it a versatile material for various applications.

Actividad Biológica

Antimony tin oxide (ATO) is a compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of antimicrobial applications, photothermal therapy, and biocompatibility. This article explores the biological activity of ATO based on recent studies, highlighting its mechanisms, applications, and potential implications in biomedical research.

Overview of this compound

This compound is a semiconductor material composed of antimony (Sb) and tin (Sn) oxides. It is commonly used in various applications due to its unique electrical and optical properties. ATO nanoparticles have been synthesized using different methods, including hydrothermal synthesis, which allows for the control of particle size and morphology .

Antimicrobial Properties

Antibacterial Activity

Recent studies have demonstrated that ATO nanoparticles exhibit significant antibacterial properties. For instance, ATO nanoparticles at concentrations ranging from 25 to 100 µg/mL have shown effectiveness against common pathogens such as Escherichia coli (UPEC) and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria indicates that ATO can inhibit bacterial growth effectively .

Mechanism of Action

The antimicrobial action of ATO nanoparticles is attributed to several mechanisms:

- Surface Area : The large surface area of nanoparticles enhances their interaction with bacterial cells.

- Biofilm Inhibition : ATO has been shown to significantly inhibit biofilm formation by UPEC and S. aureus, reducing virulence factors such as hemolysin production .

- Gene Expression Modulation : Studies indicate that ATO can downregulate genes associated with virulence in bacteria, further contributing to its antibacterial effects .

Photothermal Therapy

ATO nanoparticles have also been investigated for their potential in photothermal therapy. When exposed to near-infrared (NIR) light, ATO can generate localized heat, which can induce cell death in targeted cancer cells. This property makes ATO a promising candidate for cancer treatment strategies that require precise thermal control .

Case Study: Macrophage Interaction

A study focusing on the interaction between ATO nanoparticles and macrophages revealed that ATO NPs demonstrated biocompatibility with no adverse effects on macrophage viability or cytokine secretion. This suggests that ATO can be safely utilized in therapeutic applications without triggering harmful immune responses .

Biocompatibility and Toxicity

Despite its potent biological activities, the safety profile of ATO is crucial for its application in medicine. Research indicates that ATO nanoparticles exhibit low toxicity levels in various biological models. For example:

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Propiedades

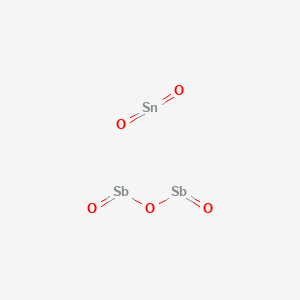

IUPAC Name |

dioxotin;oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Sb.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPJBOKQZTMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sn]=O.O=[Sb]O[Sb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Sb2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047776 | |

| Record name | Antimony tin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128221-48-7 | |

| Record name | Antimony tin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of antimony tin oxide?

A1: While a specific molecular formula might be misleading due to ATO's non-stoichiometric nature, it is generally represented as SbxSn1-xO2, where x denotes the antimony doping level. The molecular weight varies depending on the antimony content.

Q2: How does the addition of antimony affect the properties of tin oxide?

A2: Adding antimony to tin oxide significantly enhances its electrical conductivity [, , ]. Pure tin oxide exhibits poor conductivity, but doping with antimony, typically around 7-15 at.%, can increase conductivity by several orders of magnitude [].

Q3: What spectroscopic techniques are commonly used to characterize ATO?

A3: Researchers employ various techniques, including X-ray diffraction (XRD) to determine crystallinity and particle size [, , ], Fourier transform infrared (FT-IR) spectroscopy to analyze functional groups and bonding [, ], and electron spin resonance (ESR) spectroscopy to study electronic structure and defects [].

Q4: What are the advantages of using ATO as a transparent conductive electrode compared to indium tin oxide (ITO)?

A4: ATO offers several advantages over ITO, including lower cost due to the relative abundance of antimony compared to indium [, ], enhanced mechanical properties like flexibility and adhesion [, ], and good chemical stability [].

Q5: How does ATO contribute to the performance of fuel cells?

A5: ATO shows promise as a support material for platinum-based catalysts in proton exchange membrane fuel cells (PEMFCs) [, ]. The carbon-free nature of ATO offers improved durability and stability compared to traditional carbon-based supports [].

Q6: What factors influence the catalytic activity of ATO-supported catalysts?

A6: The catalytic activity of ATO-supported catalysts is influenced by several factors, including the size and morphology of ATO nanoparticles [, ], the doping level of antimony [], and the method used for catalyst deposition [].

Q7: How does the porous structure of ATO affect its performance in electrochemical applications?

A7: The porous structure of ATO enhances its electrochemical performance by providing a larger surface area for electrolyte interaction, facilitating faster ion transport, and improving charge transfer efficiency [, , ].

Q8: How is computational chemistry used to study ATO?

A8: Density Functional Theory (DFT) calculations help understand the electronic structure of ATO and its interface with catalytic materials like platinum []. These calculations provide insights into factors influencing conductivity, dopant behavior, and overall catalyst performance.

Q9: Can you elaborate on the use of simulations in studying ATO?

A9: Simulations, such as those employing Non-Equilibrium Green's Function (NEGF) theory, help investigate electron transport properties in ATO as a function of doping levels and segregation []. These simulations assist in optimizing the material's design for specific applications.

Q10: What are some emerging applications of ATO nanoparticles?

A10: ATO nanoparticles are being explored for their use in lithium-ion batteries []. They can be incorporated into graphene aerogels to improve sulfur distribution and inhibit the "shuttle effect," enhancing battery performance [].

Q11: How is ATO being used to enhance the performance of sensors?

A11: ATO’s unique properties make it suitable for sensor applications. For example, it can be utilized in humidity sensors, where changes in resistance correlate to relative humidity levels [].

Q12: What is the role of ATO in developing advanced optical devices?

A12: ATO finds use in various optical devices. Its ability to act as a saturable absorber is being investigated for passively mode-locked fiber lasers, demonstrating its potential in ultrafast photonic applications [].

Q13: Are there any environmental concerns related to ATO?

A13: While ATO is generally considered more environmentally friendly than ITO, its potential environmental impact, particularly in nanoparticle form, requires further investigation. Research on its bioaccumulation in marine organisms and effects on aquatic life is ongoing [].

Q14: What are the future research directions for ATO?

A14: Future research on ATO will likely focus on optimizing its synthesis for tailored properties [], exploring new applications in energy storage and conversion devices [], and understanding its environmental fate and potential toxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.